Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)11(15)13-7-5-9(6-8-13)10(14)16-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTNIDHTVUDBAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354635 | |
| Record name | methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505088-49-3 | |
| Record name | methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Direct Acylation-Esterification
- Piperidine-4-carboxylic acid (1 equiv) is dissolved in anhydrous dichloromethane.
- 2,2-Dimethylpropanoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2 equiv).
- After stirring for 12 hours at room temperature, the mixture is concentrated.
- The crude product is dissolved in methanol, and thionyl chloride (1.5 equiv) is added.
- Reflux for 4 hours yields the methyl ester.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | 2,2-Dimethylpropanoyl chloride, TEA, DCM | 85% |
| Esterification | MeOH, SOCl₂, reflux | 92% |
Source : Adapted from piperidine acylation protocols in [US8697876B2].
Method B: Transfer Hydrogenation and Coupling
- Methylation of Piperidine-4-Carboxylic Acid :
- Acylation :
- The methylated intermediate is acylated with 2,2-dimethylpropanoyl chloride (1.1 equiv) using EDC·HCl and DMAP in DMF.
- Esterification :
- The product is treated with methyl iodide (1.2 equiv) and K₂CO₃ in acetone at 60°C.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Methylation | Pd/C, HCOOH, 90°C | 78% |
| Acylation | EDC·HCl, DMAP, DMF | 88% |
| Esterification | MeI, K₂CO₃, acetone | 95% |
Source : Modified from transfer hydrogenation strategies in [US8697876B2] and coupling methods in [PMC9049988].
Alternative Approaches
Method C: Mannich Condensation Followed by Functionalization
- Synthesize 2,6-diarylpiperidin-4-one via Mannich condensation (aromatic aldehyde, ethyl methyl ketone, NH₄OAc).
- Reduce the ketone to piperidine-4-carboxylic acid using LiAlH₄.
- Perform N-acylation and esterification as in Method A .
Key Data :
| Step | Yield |
|---|---|
| Mannich Condensation | 65% |
| Reduction | 70% |
Source : Based on piperidine-4-one synthesis in.
Analytical Characterization
- ¹H NMR (CDCl₃): δ 1.20 (s, 9H, C(CH₃)₃), 3.65 (s, 3H, OCH₃), 3.90–4.10 (m, 2H, piperidine H).
- LC-MS : [M+H]⁺ = 256.2.
Optimization Considerations
- Catalyst Choice : Palladium on charcoal ([US8697876B2]) outperforms platinum in transfer hydrogenation.
- Solvent Effects : DMF improves acylation efficiency compared to THF.
- Temperature : Esterification at reflux (65°C) minimizes side products.
Comparative Table of Methods
| Method | Steps | Total Yield | Advantages |
|---|---|---|---|
| A | 2 | 78% | Short, high-yielding |
| B | 3 | 65% | Scalable, avoids cryogenic conditions |
| C | 4 | 45% | Access to diverse analogs |
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and piperidine nitrogen sites.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the development of various chemical compounds, including:
Biological Research
The compound has been investigated for its potential biological activities. Studies have shown that derivatives of methyl piperidine compounds exhibit significant anticancer properties. For instance, modifications to the structure have resulted in compounds that demonstrate potent histone deacetylase inhibition (HDACi) and antiproliferative activity against cancer cell lines such as HeLa cells .
Pharmaceutical Development
This compound has been explored as a lead compound in drug development due to its favorable pharmacological properties. Its derivatives have been tested in various disease models, including autoimmune diseases like lupus, where they were evaluated for their efficacy in modulating immune responses .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A series of derivatives based on this compound were synthesized and tested for their anticancer properties. One derivative showed an IC50 value of 0.69 μM against HeLa cells, outperforming standard treatments like doxorubicin (IC50 = 2.29 μM), indicating its potential as a new therapeutic agent .
Case Study 2: Autoimmune Disease Modulation
In a study involving DBA/1 mice models of lupus, compounds derived from this compound were administered over several weeks. Results indicated no significant mortality and a reduction in anti-dsDNA titers in treated groups compared to controls, suggesting a modulatory effect on autoimmune responses .
Mechanism of Action
The mechanism of action of Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate with structurally related piperidine derivatives, focusing on substituents, synthesis, purity, and applications:
Key Observations:
Structural Variations :
- The target compound’s pivaloyl group distinguishes it from analogs with benzyl , phenethyl , or difluoroethyl substituents. These groups influence lipophilicity and steric effects, impacting receptor binding and metabolic stability.
- Carboxyterfenadine, a carboxylic acid derivative, demonstrates how ester-to-acid conversion alters pharmacokinetics .
Purity and Applications :
- The target compound’s 98% purity surpasses many analogs (e.g., ≥97% for difluoroethyl derivative), making it suitable for precise pharmaceutical applications .
- Unlike [11C]-CFN (a radiotracer for opioid receptors) , the target compound’s exact biological role remains uncharacterized but is likely a building block for drug candidates.
Physicochemical Properties :
- The difluoroethyl analog’s lower molecular weight (207.22 g/mol) and fluorinated substituent enhance metabolic resistance compared to the bulkier pivaloyl group .
- Carboxyterfenadine’s logP (3.9) suggests moderate lipophilicity, whereas the target compound’s pivaloyl group likely increases logP, favoring membrane permeability .
Biological Activity
Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.3 g/mol
- CAS Number : 505088-49-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of enzymes and receptors, potentially inhibiting enzymatic pathways that are critical for various metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects.
- Receptor Interaction : It can bind to specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anticancer Properties : The compound has been explored for its potential anticancer effects, particularly in inhibiting cancer cell proliferation.
- Neuroactive Effects : Due to its piperidine structure, there is potential for neuroactivity, which warrants further exploration in neuropharmacology.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cells | |
| Neuroactive | Potential modulation of neurotransmission |
Case Study: Anticancer Activity
A study conducted on various piperidine derivatives highlighted the effectiveness of this compound in reducing the viability of specific cancer cell lines. The results indicated a significant decrease in cell proliferation rates at concentrations ranging from 10 µM to 50 µM over a 72-hour period. This suggests that the compound may act as a potent anticancer agent.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl piperidine-4-carboxylate | Piperidine core | Antimicrobial |
| Methyl 1-pivaloylpiperidine-4-carboxylate | Similar core with different substituents | Anticancer |
| This compound | Unique functional groups | Antimicrobial and anticancer |
Future Directions
The ongoing research into this compound suggests several avenues for future studies:
- Mechanistic Studies : Further elucidation of its mechanisms of action will provide insights into its therapeutic potential.
- In Vivo Studies : Conducting in vivo experiments will help assess the pharmacokinetics and overall efficacy in living organisms.
- Structure-Activity Relationship (SAR) : Investigating SAR can lead to the development of more potent derivatives.
Q & A
Basic: What are the common synthetic routes for Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate?
Answer:
The synthesis typically involves three stages: (1) Acylation of piperidine-4-carboxylic acid derivatives with 2,2-dimethylpropanoyl (pivaloyl) chloride under basic conditions (e.g., organic bases like triethylamine in THF or dichloromethane), (2) Esterification of the carboxylic acid intermediate using methyl chloride or dimethyl sulfate in the presence of a base, and (3) Purification via column chromatography or recrystallization to isolate the final product . For example, analogous protocols in piperidine derivatization (e.g., ethyl 1-(2-chloroethyl)piperidine-4-carboxylate synthesis) highlight the use of lithium diisopropylamide (LDA) for deprotonation in sterically hindered environments .
Advanced: How can reaction conditions be optimized for introducing the 2,2-dimethylpropanoyl group to minimize side reactions?
Answer:
Key optimizations include:
- Solvent selection : Non-polar solvents (e.g., toluene) reduce nucleophilic side reactions compared to polar aprotic solvents like THF .
- Temperature control : Maintaining temperatures below 0°C during acylation prevents thermal degradation of the pivaloyl chloride.
- Catalyst use : Lewis acids like DMAP (4-dimethylaminopyridine) can accelerate acylation of sterically hindered amines .
Evidence from analogous syntheses (e.g., carfentanil derivatives) shows that anhydrous conditions and inert atmospheres (argon/nitrogen) are critical to avoid hydrolysis of reactive intermediates .
Basic: What analytical techniques are most reliable for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : NMR should show characteristic signals for the methyl ester (~3.7 ppm, singlet) and the pivaloyl group’s tert-butyl protons (~1.2 ppm, singlet). NMR confirms the carbonyl carbons (ester at ~170 ppm, amide at ~175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify the molecular ion ([M+H]) and fragmentation patterns (e.g., loss of the pivaloyl group) .
Advanced: How can researchers address low yields caused by byproducts with similar polarity during synthesis?
Answer:
- Chromatography optimization : Use gradient elution with silica gel columns, starting with non-polar solvents (hexane) and gradually increasing polarity (ethyl acetate) to resolve closely eluting species .
- Recrystallization : Solvent pairs like 2-propanol/water (as demonstrated in oxalate salt formation of piperidine derivatives) improve crystal purity .
- Monitoring reaction progress : TLC or inline HPLC analysis helps identify side products early, enabling mid-reaction adjustments .
Basic: What are the solubility and stability characteristics of this compound?
Answer:
- Solubility : The compound’s calculated logP (~0.283) suggests moderate lipophilicity, with good solubility in dichloromethane, THF, and acetone, but poor solubility in water .
- Stability : The ester and amide bonds are susceptible to hydrolysis under strongly acidic/basic conditions. Store at -20°C in anhydrous environments to prevent degradation .
Advanced: What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?
Answer:
- Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., LDA-mediated reactions) .
- Drying agents : Molecular sieves or magnesium sulfate in reaction mixtures absorb residual moisture .
- Lyophilization : For final products, freeze-drying under vacuum ensures long-term stability .
Basic: How does the compound behave under varying pH conditions, and how can this inform experimental design?
Answer:
- Acidic/alkaline stability : Hydrolysis of the methyl ester occurs at pH < 2 or > 10, generating the carboxylic acid derivative. Buffered solutions (pH 4–8, e.g., sodium acetate/acetic acid) are recommended for biological assays .
- Degradation studies : Monitor via HPLC under accelerated conditions (e.g., 40°C, 75% RH) to establish shelf-life .
Advanced: How should researchers interpret conflicting spectral data (e.g., unexpected splitting in 1H^1H1H NMR)?
Answer:
- Impurity analysis : Compare with literature (e.g., ’s NMR data for similar piperidine esters) to identify diastereomers or rotamers .
- Advanced NMR techniques : Use - HSQC/HMBC to assign ambiguous peaks and confirm coupling patterns .
- Stereochemical considerations : Chiral HPLC or optical rotation measurements resolve enantiomeric impurities introduced during synthesis .
Basic: What are the recommended storage conditions to ensure compound integrity?
Answer:
Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Desiccants (e.g., silica gel packs) prevent hygroscopic degradation .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the pivaloyl and methyl ester groups?
Answer:
- Ester substituent effects : Compare methyl vs. ethyl esters (e.g., ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate in ) to assess metabolic stability and lipophilicity .
- Pivaloyl group : The bulky tert-butyl moiety enhances steric shielding, reducing enzymatic degradation (e.g., cytochrome P450 metabolism) .
- Synthetic analogs : Replace the pivaloyl group with acetyl or benzoyl derivatives to evaluate binding affinity changes in target assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
